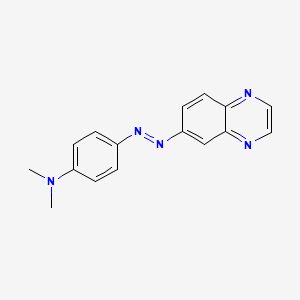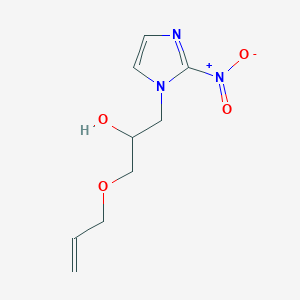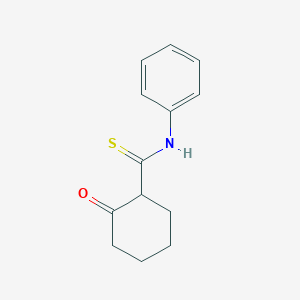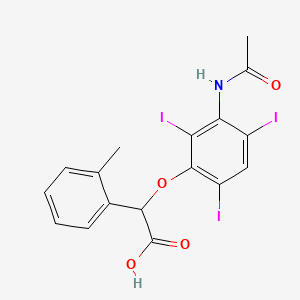
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is a complex organic compound that contains iodine atoms, an acetamido group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid typically involves multiple steps:
Acetylation: The acetamido group is introduced by reacting the iodinated phenol with acetic anhydride in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the iodinated and acetylated phenol with o-tolylacetic acid under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the acetamido group to an amine.
Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxyacetic acids.
Scientific Research Applications
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a diagnostic agent in imaging techniques due to its iodine content.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Imaging: In diagnostic imaging, the iodine atoms in the compound enhance contrast, allowing for better visualization of tissues.
Comparison with Similar Compounds
Similar Compounds
2-(3-Acetamido-2,4,6-triiodophenoxy)acetic acid: Similar structure but lacks the o-tolyl group.
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-phenylacetic acid: Similar structure but has a phenyl group instead of an o-tolyl group.
Uniqueness
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is unique due to the presence of both the acetamido and o-tolyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
23197-58-2 |
|---|---|
Molecular Formula |
C17H14I3NO4 |
Molecular Weight |
677.01 g/mol |
IUPAC Name |
2-(3-acetamido-2,4,6-triiodophenoxy)-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C17H14I3NO4/c1-8-5-3-4-6-10(8)15(17(23)24)25-16-12(19)7-11(18)14(13(16)20)21-9(2)22/h3-7,15H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
ZPDGRNAWWNUEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)OC2=C(C=C(C(=C2I)NC(=O)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


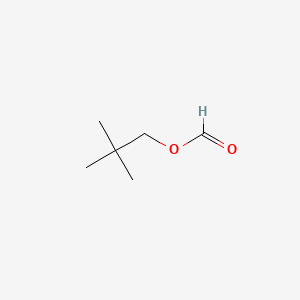
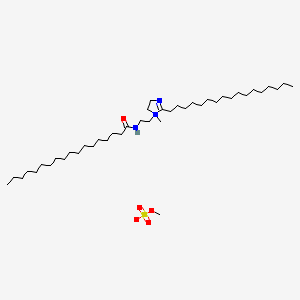
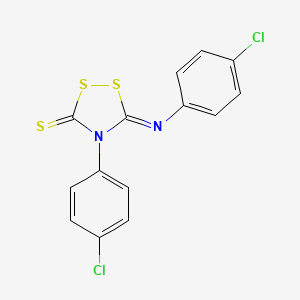

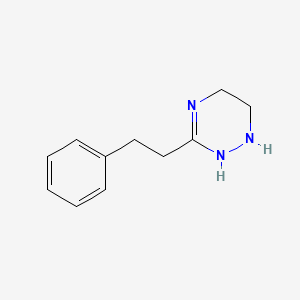
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
